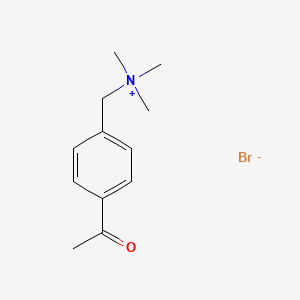

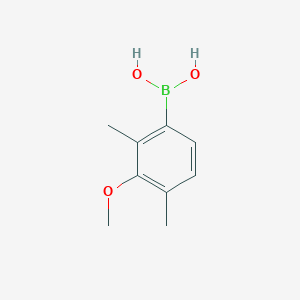

![molecular formula C12H16ClN3O3 B6350991 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid (HCl) CAS No. 1910761-57-7](/img/structure/B6350991.png)

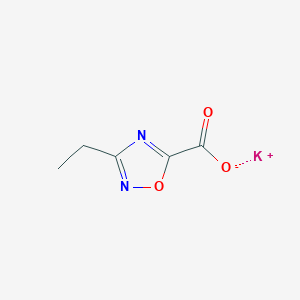

4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid (HCl)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains a pyrazole ring and an oxazole ring. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms . Oxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered aromatic ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole compounds are often synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . Oxazole compounds can be synthesized through a variety of methods, including cyclodehydration of amide alcohols and the Robinson-Gabriel synthesis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely involve a complex three-dimensional arrangement due to the presence of the two heterocyclic rings .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole and oxazole rings can participate in a variety of chemical reactions, often serving as precursors to other compounds in organic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Some general properties of pyrazole compounds include a white solid appearance, a density of 1.027 g/cm^3, a melting point of 107.5 °C, and a boiling point of 218 °C .科学的研究の応用

Organic Acids in Acidizing Operations

Organic acids, such as formic, acetic, citric, and lactic acids, have been extensively reviewed for their use in acidizing operations within oil and gas extractions. These acids offer an alternative to hydrochloric acid (HCl) for overcoming challenges like high corrosion rates, sludging tendencies, and lack of penetration especially in high-temperature applications. Organic acids are deemed advantageous due to their lower corrosivity and potential in formation damage removal and dissolution processes, underscoring their value in enhancing oil recovery techniques. The synthesis and applications of various organic and phosphonic acids highlight their importance in medicinal chemistry, surface functionalization, and as bioactive agents, suggesting a domain of interest for further exploration of similar compounds (Alhamad, Alrashed, Munif, & Miskimins, 2020).

Heterocyclic Chemistry Innovations

Research into heterocyclic compounds like pyrazoles, oxazoles, and thiazoles provides insights into the synthesis and biological applications of these core structures. Pyrazoles, in particular, have been identified as crucial scaffolds in the development of compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The synthesis routes and medicinal relevance of these compounds offer a rich field for the development of new therapeutic agents, presenting a pertinent area for the application of 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid (HCl) and related compounds (Cetin, 2020).

Pharmaceutical Impurities and Synthesis

The novel synthesis of pharmaceuticals, including proton pump inhibitors, underscores the importance of understanding and controlling impurities in drug development. The detailed review of processes for synthesizing omeprazole and its derivatives highlights the significance of heterocyclic chemistry in creating efficacious and safe medications. Such research emphasizes the potential for employing 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid (HCl) in the optimization of pharmaceuticals and in the study of their impurities for improved drug design (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3.ClH/c1-4-10-9(11(12(16)17)15-18-10)5-8-6(2)13-14-7(8)3;/h4-5H2,1-3H3,(H,13,14)(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNRNALZRJCPNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)C(=O)O)CC2=C(NN=C2C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

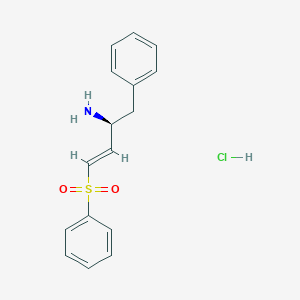

![(2R,4S)-1-[(t-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B6350984.png)

![N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride](/img/structure/B6350992.png)